molecular formula C21H22N2O3S B2928316 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 873076-04-1

4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No.: B2928316
CAS No.: 873076-04-1
M. Wt: 382.48
InChI Key: MVOLZMYSDTUFGC-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a carboxamide functional group attached to a benzene ring. They are used in a variety of applications, including in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-Methoxy-N-(4-methoxyphenyl)benzamide, has been reported . It has a molecular formula of C15H15NO3 and a molecular weight of 257.284 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For the similar compound 4-Methoxy-N-(4-methoxyphenyl)benzamide, it has a molecular weight of 257.2845 .

Scientific Research Applications

Synthesis of Novel Compounds

Research has been conducted on synthesizing novel compounds using structures related to 4-methoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide as starting materials or intermediates. These studies aim to explore the chemical reactivity and potential biological applications of these compounds.

  • Heterocyclic Compound Synthesis : Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, showcasing anti-inflammatory and analgesic properties. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, demonstrating significant selectivity and potency (Abu‐Hashem et al., 2020).

  • Anticancer Activity : A series of substituted benzamides has been designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential utility of such compounds in cancer research and therapy (Ravinaik et al., 2021).

Biological Activities and Applications

Several studies focus on the biological activities and potential applications of compounds related to this compound, including their use as inhibitors or agents in various biological processes.

  • Histone Deacetylase Inhibition : Compounds with structural similarities to this compound have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This activity is significant for potential treatments of Alzheimer's disease by decreasing tau protein phosphorylation and aggregation (Lee et al., 2018).

  • Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have been synthesized, demonstrating good nematocidal activity against Bursaphelenchus xylophilus. This suggests their potential as lead compounds for developing new nematicides (Liu et al., 2022).

  • Antimicrobial Activities : New 1,2,4-triazole derivatives have been explored for their antimicrobial activities, with some showing good or moderate activities against various microorganisms. This highlights the potential use of such compounds in antimicrobial research and development (Bektaş et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzamides are used as antipsychotic drugs and work by blocking certain receptors in the brain .

Future Directions

The future directions for research would depend on the specific properties and potential applications of the compound. Benzamides and their derivatives are a topic of ongoing research due to their wide range of potential applications .

Properties

IUPAC Name

4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-14-19(27-21(23-14)16-6-10-18(26-3)11-7-16)12-13-22-20(24)15-4-8-17(25-2)9-5-15/h4-11H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOLZMYSDTUFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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